![molecular formula C20H28N4O2 B2375087 tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1186648-43-0](/img/structure/B2375087.png)
tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate
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Description
Tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate (TB-5-PEPT) is a novel pyrazinecarboxylate compound that has been studied for its potential applications in a variety of scientific research areas. TB-5-PEPT has been found to have a number of interesting biochemical and physiological effects, as well as a wide range of advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate has been explored in various studies, focusing on the synthesis of related pyrazole compounds. For example, Martins et al. (2012) demonstrated the regioselective synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting the importance of reaction media and conditions in achieving desired regioselectivity (Martins et al., 2012). Similarly, Richter et al. (2009) reported on the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, providing insights into the structural characteristics of such compounds (Richter et al., 2009).
Chemical Reactivity and Applications
- The reactivity of similar pyrazole derivatives has been a subject of interest. Mironovich and Shcherbinin (2014) studied the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives, which are structurally related to tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate. Their findings contribute to understanding the chemical behavior of such compounds under various conditions (Mironovich & Shcherbinin, 2014).
Potential in Molecular Sensors and Ligands
- Explorations into the potential of tert-butyl pyrazole derivatives as molecular sensors and ligands have been conducted. For instance, Formica et al. (2018) investigated hydroxypyrazole-based ligands, which could function as fluorescent sensors for Zn(II) ions, indicating potential applications in sensing and detection technologies (Formica et al., 2018).
properties
IUPAC Name |
tert-butyl 4-[2-[3-(1H-pyrazol-5-yl)phenyl]ethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-20(2,3)26-19(25)24-13-11-23(12-14-24)10-8-16-5-4-6-17(15-16)18-7-9-21-22-18/h4-7,9,15H,8,10-14H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOVMWIMGKURLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC(=CC=C2)C3=CC=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate |
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